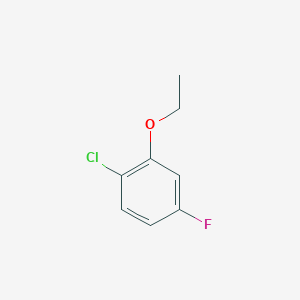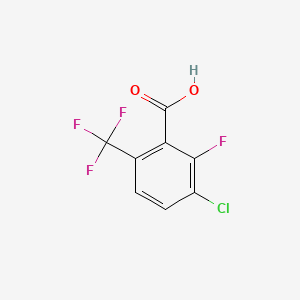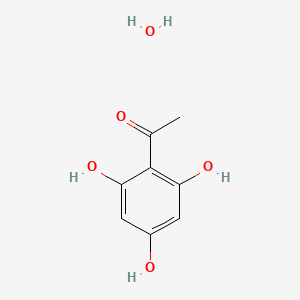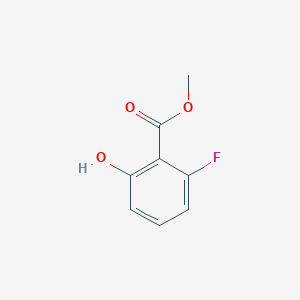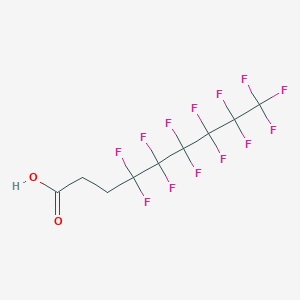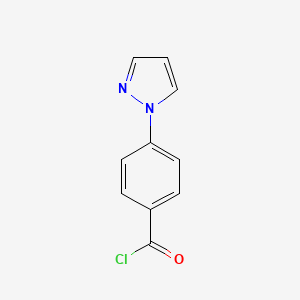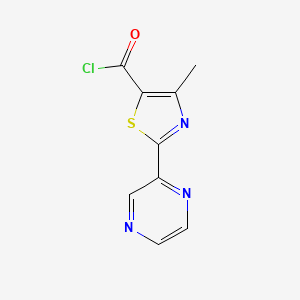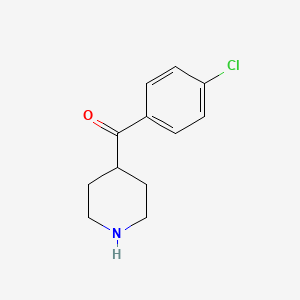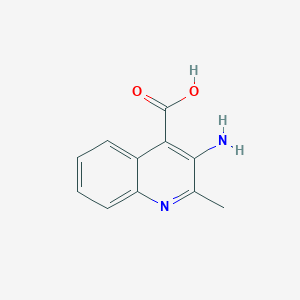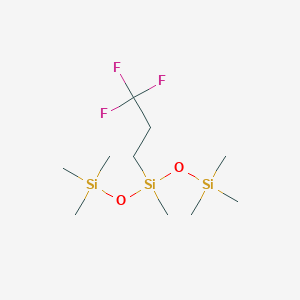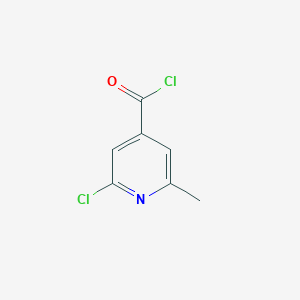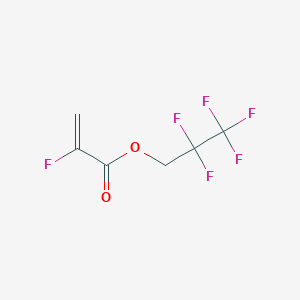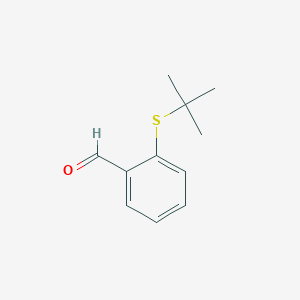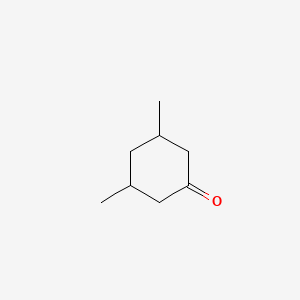
3,5-二甲基环己酮
概述
描述
3,5-Dimethylcyclohexanone: is a member of the cyclohexanone family, characterized by the presence of two methyl groups at the 3 and 5 positions on the cyclohexane ring. Its molecular formula is C8H14O , and it has a molecular weight of 126.1962 g/mol . This compound is known for its distinct chemical properties and is used in various chemical reactions and industrial applications.
科学研究应用
3,5-Dimethylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
is a member of the class of cyclohexanones that is cyclohexanone substituted by methyl groups at positions 3 and 5 . It has a molecular formula of C8H14O and a molecular weight of 126.1962 .
The 3D structure may be viewed using Java or Javascript . It has two stereoisomers: trans-3,5-Dimethylcyclohexanone and cis-3,5-Dimethylcyclohexanone .
准备方法
Synthetic Routes and Reaction Conditions: 3,5-Dimethylcyclohexanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with methylating agents under controlled conditions. Another method includes the Robinson annulation, where diethyl malonate reacts with mesityl oxide (4-methylpent-3-en-2-one) followed by an intramolecular Claisen condensation .
Industrial Production Methods: In industrial settings, the production of 3,5-Dimethylcyclohexanone often involves the catalytic hydrogenation of 3,5-dimethylphenol or the oxidation of 3,5-dimethylcyclohexanol. These processes are optimized for high yield and purity, utilizing catalysts and specific reaction conditions to ensure efficient production.
化学反应分析
Types of Reactions: 3,5-Dimethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products:
Oxidation: 3,5-Dimethylcyclohexanone can be converted to 3,5-dimethylcyclohexanone carboxylic acid.
Reduction: The reduction process yields 3,5-dimethylcyclohexanol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
相似化合物的比较
Cyclohexanone: Lacks the methyl groups at positions 3 and 5, making it less sterically hindered.
2,2-Dimethylcyclohexanone: Has methyl groups at the 2 position, leading to different chemical reactivity.
3,5-Dimethylcyclohexanol: The reduced form of 3,5-Dimethylcyclohexanone, containing an alcohol group instead of a carbonyl group.
Uniqueness: 3,5-Dimethylcyclohexanone is unique due to the presence of methyl groups at the 3 and 5 positions, which influence its steric and electronic properties. This structural feature affects its reactivity and makes it a valuable compound in various chemical syntheses and industrial applications .
属性
IUPAC Name |
3,5-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-3-7(2)5-8(9)4-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSANHHHQJYQEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945879 | |
| Record name | 3,5-Dimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2320-30-1, 7214-49-5 | |
| Record name | 3,5-Dimethyl cyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002320301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-3,5-Dimethylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007214495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2320-30-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethylcyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,5-dimethylcyclohexanone?
A1: 3,5-Dimethylcyclohexanone has a molecular formula of C8H14O and a molecular weight of 126.20 g/mol.
Q2: Are there any spectroscopic data available for 3,5-dimethylcyclohexanone?
A2: While the provided abstracts don't offer specific spectroscopic data, researchers commonly utilize techniques like nuclear magnetic resonance (NMR) spectroscopy to determine enantiomeric excesses of reaction products derived from 3,5-dimethylcyclohexanone. For instance, 1H-NMR spectra of (+)-MTPA esters helped determine the enantiomeric excess of 2,6-dimethylcyclohexanol produced through the microbial reduction of 2,6-dimethylcyclohexanone by Glomerella cingulata. []
Q3: What is known about the stereochemistry of 3,5-dimethylcyclohexanone?
A3: 3,5-Dimethylcyclohexanone exists as both cis and trans isomers. Research has focused on the enantioselective deprotonation of the meso-forms of this compound. [] Additionally, studies have explored the stereochemistry of 1-hydroxycyclohexanecarboxylic acids obtained by hydrolyzing the cyanohydrins of various 3,5-methyl-substituted cyclohexanones. []
Q4: How is 3,5-dimethylcyclohexanone used in organic synthesis?
A4: 3,5-Dimethylcyclohexanone serves as a valuable starting material in organic synthesis. For example, it can be converted to a 1-(β-acetoxyvinyl)cyclohexene derivative, which then reacts with dimethyl acetylenedicarboxylate in a Diels-Alder reaction. This reaction sequence is a key step in the total synthesis of (±)-Arohynapene B, an anticoccidial agent. []
Q5: What are the applications of 3,5-dimethylcyclohexanone in stereoselective reactions?
A5: Researchers have investigated the enantioselective formation of cis-3,5-dimethylcyclohexanone lithium enolate. This enolate participates in stereoselective aldol reactions with benzaldehyde, highlighting the potential of 3,5-dimethylcyclohexanone in asymmetric synthesis. [, ]
Q6: How does 3,5-dimethylcyclohexanone interact with chiral lithium amide bases?
A6: Studies have explored the deprotonation of cis-3,5-dimethylcyclohexanone using chiral lithium amide bases. The resulting lithium enolates react with various electrophiles, including benzaldehyde, acetic anhydride, and trimethylsilyl chloride. Researchers have investigated the influence of solvents and additives on the selectivity of these reactions. []
Q7: Can 3,5-dimethylcyclohexanone be used to synthesize optically active compounds?
A7: Yes, 3,5-dimethylcyclohexanone plays a role in the synthesis of optically active compounds. For instance, Wittig-Horner reactions within the solid state of inclusion compounds containing 3,5-dimethylcyclohexanone and an optically active host compound, along with (carbethoxymethylene)triphenylphosphorane, have yielded optically active 3,5-dimethyl-1-(carbethoxymethylene)cyclohexane. []
Q8: How does the structure of 3,5-dimethylcyclohexanone influence its reactivity?
A8: The presence of methyl substituents at the 3 and 5 positions of the cyclohexanone ring significantly impacts the reactivity and stereoselectivity of reactions involving 3,5-dimethylcyclohexanone. Researchers have explored the effect of the structure of dimethylcyclohexanones on the rate and stereoselectivity of their reduction by 2-propanol in the presence of RhCl(PPh3)3 and RuCl2(PPh3)3. []
Q9: Has the conformational analysis of 3,5-dimethylcyclohexanone derivatives been studied?
A9: Yes, researchers have investigated the conformational analysis of (+)-(3R)-methylcyclohexanone, a closely related compound, using temperature-dependent circular dichroism (CD) spectroscopy. This research provides valuable insights into the conformational preferences of 3-methylcyclohexanone and helps understand the 3-alkylketone effect. []
Q10: What is the significance of the "3-alkylketone effect" in the context of 3,5-dimethylcyclohexanone?
A10: The "3-alkylketone effect" describes the reduced conformational energy difference between axial and equatorial alkyl groups in 3-alkylcyclohexanones compared to alkylcyclohexanes. This effect is relevant to 3,5-dimethylcyclohexanone as it influences the conformational preferences and reactivity of the molecule. []
Q11: How can 3,5-dimethylcyclohexanone be biotransformed?
A11: Microorganisms can facilitate the Baeyer-Villiger oxidation of prochiral 3,5-dimethylcyclohexanones. Recombinant E. coli cells overexpressing cyclohexanone monooxygenase (from Acinetobacter sp. NCIMB 9871) or cyclopentanone monooxygenase (from Comamonas sp. NCIMB 9872) catalyze this reaction. These biocatalytic systems offer a route to chiral lactones, valuable intermediates for synthesizing various natural products. []
Q12: Does the biotransformation of 3,5-dimethylcyclohexanone exhibit stereoselectivity?
A12: Yes, the microbial Baeyer-Villiger oxidation of prochiral 3,5-dimethylcyclohexanones displays substrate specificity and stereoselectivity depending on the monooxygenase employed. Importantly, the two enzymes mentioned above can produce enantiocomplementary products, further highlighting the potential of biocatalysis for asymmetric synthesis. []
Q13: How does the substitution pattern on 3,5-dimethylcyclohexanone affect its biotransformation?
A13: Research has focused on the biotransformation of 3,5-dimethylcyclohexanone derivatives with various functionalities. The type and position of substituents on the cyclohexanone ring influence both the substrate specificity and stereoselectivity of the biocatalyzed Baeyer-Villiger oxidation. []
Q14: What is the significance of studying the crystal structures of complexes involving 3,5-dimethylcyclohexanone?
A14: Crystallographic studies provide insights into the preferred conformations and intermolecular interactions of molecules. Research has shown the selective inclusion of the diequatorial isomer of 3,5-dimethylcyclohexanone by 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol, forming a 2:1 complex. Analyzing the crystal structure of this complex helps understand the factors governing molecular recognition and host-guest chemistry. []
Q15: How does 3,5-dimethylcyclohexanone contribute to the aroma profile of melons?
A15: Research on melon aroma profiles identified 3,5-dimethylcyclohexanone as a contributing volatile compound. Notably, the levels of this compound varied significantly between a near-isogenic line of melon (NIL SC10-2) and a control 'Piel de Sapo' (PS) melon at different stages of maturity. This finding suggests a potential link between 3,5-dimethylcyclohexanone and specific genetic traits influencing melon aroma. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
